molecular formula C20H30N2O5 B1391650 Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate CAS No. 1216410-07-9

Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate

Cat. No.: B1391650
CAS No.: 1216410-07-9
M. Wt: 378.5 g/mol
InChI Key: FWXJEPAOOJMRIB-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety linked via an ethoxy spacer to an ethyl benzoate group. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.5–3.0) and stability under basic conditions due to the Boc protecting group. The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-activated receptor antagonists .

Key synthetic steps involve coupling Boc-piperazine with ethyl 4-(2-bromoethoxy)benzoate under nucleophilic substitution conditions, followed by purification via column chromatography.

Properties

IUPAC Name

tert-butyl 4-[2-(4-ethoxycarbonylphenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)19(24)27-20(2,3)4/h6-9H,5,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXJEPAOOJMRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{2-[4-(tert-butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Compound Overview

  • Chemical Formula : C₂₀H₃₀N₂O₅
  • Molecular Weight : 378.47 g/mol
  • CAS Number : 1216410-07-9
  • Storage Temperature : Ambient

This compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the protection of the piperazine moiety with a tert-butoxycarbonyl (Boc) group followed by subsequent reactions to introduce the ethoxy and benzoate functionalities. The structure is crucial for its biological activity, as modifications can significantly influence pharmacokinetics and pharmacodynamics.

Key Synthetic Steps:

  • Protection of Piperazine : The piperazine is protected using di-tert-butyl dicarbonate.
  • Introduction of Ethoxy Group : Reaction with ethyl chloroformate under basic conditions.
  • Formation of Benzoate Moiety : Coupling with benzoic acid derivatives.

Biological Activities

This compound has been evaluated for various biological activities:

Antitumor Activity

Research indicates that derivatives containing piperazine structures exhibit significant antitumor effects by inhibiting key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can effectively inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential utility in treating inflammatory diseases.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial membranes, leading to cell lysis .

Case Studies

  • Antitumor Screening :
    • A study evaluated several piperazine derivatives, including this compound, against a panel of cancer cell lines. Results indicated IC50 values in the micromolar range, highlighting its potential as a lead compound for further development .
  • Anti-inflammatory Activity :
    • In vitro assays showed that the compound significantly reduced LPS-induced NO production in macrophages, suggesting its role as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • A series of synthesized compounds were tested against both gram-positive and gram-negative bacteria. This compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Ethyl 4-(2-{4-[(2,2-Dimethylpropanoyl)oxy]piperazin-1-yl}ethoxy)benzoate
  • Structure: Replaces the Boc group with a pivaloyl (2,2-dimethylpropanoyl) ester.
  • Molecular Formula : C₂₀H₃₀N₂O₅; MW : 378.47 .
  • Key Differences :
    • Stability : The pivaloyl group is less prone to acid-catalyzed hydrolysis than Boc, enhancing stability in acidic environments.
    • LogP : Higher lipophilicity (estimated logP ~3.5) due to the bulky alkyl substituent.
  • Applications : Used in prodrug designs requiring prolonged metabolic resistance .
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid
  • Structure : Lacks the ethoxy spacer and ethyl ester, terminating in a carboxylic acid.
  • Molecular Formula : C₁₆H₂₂N₂O₄; MW : 306.35; mp : 50°C (dec.) .
  • Key Differences :
    • Solubility : Increased water solubility (logP ~1.8) due to the ionizable carboxylic acid.
    • Reactivity : Direct conjugation capability via the -COOH group for peptide coupling or metal-organic frameworks.
  • Applications : Intermediate for functionalized polymers or bioactive conjugates .

Backbone Modifications

Ethyl 4-(4-(2-Hydroxyethyl)piperazin-1-yl)benzoate
  • Structure : Substitutes the Boc-piperazine-ethoxy group with a hydroxyethyl-piperazine.
  • Molecular Formula : C₁₅H₂₂N₂O₃; MW : 278.35 .
  • Key Differences :
    • Hydrophilicity : Enhanced due to the -OH group (TPSA ~70 Ų vs. ~90 Ų for the Boc analog).
    • Synthetic Utility : Used in hydrophilic drug candidates targeting central nervous system receptors .
Tert-Butyl 4-(4-Fluorobenzoyl)piperazine-1-carboxylate
  • Structure : Replaces the ethoxybenzoate with a 4-fluorobenzoyl group.
  • Synthesis : Boc-piperazine reacts with 4-fluorobenzoyl chloride under Schotten-Baumann conditions .
  • Key Differences :
    • Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilicity, favoring nucleophilic aromatic substitution.
    • Bioactivity : Demonstrated potency in kinase inhibition assays (IC₅₀ < 100 nM for select targets) .

Commercial and Research Implications

  • Availability : The Boc-protected target compound is scarce, prompting use of alternatives like pivaloyl or hydroxyethyl derivatives .
  • Drug Design : Substituent choice balances lipophilicity, stability, and metabolic clearance. Boc groups favor temporary protection, while pivaloyl esters enhance in vivo longevity .

Preparation Methods

Starting Materials and Reagents

Compound Role Typical Quantity Solvent/Conditions
Ethyl 4-hydroxybenzoate Nucleophile precursor Stoichiometric Acetonitrile or similar polar aprotic solvent
4-(tert-Butoxycarbonyl)piperazine Nucleophile with protected amine Stoichiometric
Potassium carbonate (K2CO3) Base to deprotonate phenol Excess (e.g., 3-4 equivalents)
Acetonitrile Solvent Sufficient to dissolve reactants Reflux conditions (~80°C)
Hydrochloric acid (HCl) For deprotection or purification Catalytic amounts Room temperature

Reaction Conditions Summary

Step Temperature Time Solvent Notes
Nucleophilic substitution Reflux (approx. 80°C) 15-17 hours Acetonitrile Use of K2CO3 base
Precipitation and filtration 45-50°C cooling, then RT 1.5 hours stirring Water added Product precipitates
Acid treatment (optional) 20-25°C 2 hours Aqueous HCl For purification or deprotection
Drying ≤50°C Until constant weight Avoid decomposition

Research Findings and Optimization

  • Base Selection : Potassium carbonate is preferred for its mild basicity and ability to deprotonate the phenolic hydroxyl group without causing side reactions.

  • Solvent Choice : Acetonitrile is favored due to its polar aprotic nature, which enhances nucleophilicity of the piperazine nitrogen and solubilizes reactants effectively.

  • Protecting Group Stability : The tert-butoxycarbonyl group remains stable under the reaction conditions but can be removed under aqueous acidic conditions if necessary.

  • Purity and Yield : The process yields high purity products without the need for chromatographic purification, which is advantageous for scale-up.

  • Temperature Control : Maintaining reaction and work-up temperatures within specified ranges (20-25°C for acid treatment, ≤50°C for drying) is critical to prevent decomposition or loss of protecting groups.

Comparative Data Table of Key Parameters

Parameter Optimal Range Effect on Outcome
Reaction temperature (alkylation) Reflux (~80°C) Ensures complete substitution
Reaction time 15-17 hours Maximizes yield
Base equivalents 3-4 eq. K2CO3 Complete deprotonation, avoids side reactions
Acid treatment temperature 20-25°C Efficient deprotection/purification
Drying temperature ≤50°C Prevents thermal degradation
Solvent Acetonitrile Enhances nucleophilicity and solubility

Q & A

Q. What are the key synthetic routes for preparing Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate, and how is the tert-Boc group strategically employed?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperazine-ethoxy linker. A nucleophilic substitution or reductive amination (e.g., using sodium triacetoxy borohydride) between tert-butoxycarbonyl (Boc)-protected piperazine and an ethoxy-containing alkyl halide or aldehyde .
  • Step 2 : Coupling with the benzoate ester. The ethoxy-linked piperazine intermediate is reacted with ethyl 4-hydroxybenzoate via Mitsunobu or Williamson ether synthesis .
  • Role of tert-Boc : The Boc group protects the piperazine nitrogen during synthesis, preventing undesired side reactions. It is later removed under acidic conditions (e.g., TFA) for further functionalization .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : Flash chromatography (e.g., Biotage SP4 system) with gradients of ethyl acetate/hexanes is commonly used for purification .
  • Spectroscopy :
    • 1H/13C NMR : Confirms the presence of tert-Boc (δ ~1.4 ppm for C(CH3)3), ethoxy (δ ~4.1-4.3 ppm for OCH2), and aromatic protons (δ ~7.8 ppm for benzoate) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ or [M+Na]+) .

Advanced Research Questions

Q. What experimental strategies optimize the yield of the ethoxy-piperazine intermediate, and how are competing side reactions mitigated?

  • Solvent and Reagent Optimization : Use of dichloromethane (DCM) or ethanol as solvents with triethylamine (Et3N) to scavenge acids improves reaction efficiency. For example, in , Et3N was critical for deprotonating intermediates during boronic acid synthesis .
  • Temperature Control : Reactions are often conducted at room temperature to minimize Boc group cleavage. In , elevated temperatures were avoided to prevent undesired deprotection .
  • Side Reactions : Competing N-alkylation or over-substitution is minimized by stoichiometric control of reagents (e.g., 1:1 molar ratio of piperazine to electrophile) .

Q. How do researchers analyze and resolve contradictions in spectroscopic data for this compound, particularly in distinguishing regioisomers?

  • 2D NMR Techniques : COSY and HSQC experiments resolve overlapping signals in the aromatic and ethoxy regions. For example, NOESY can differentiate between para- and meta-substituted benzoate isomers .
  • X-ray Crystallography : Single-crystal analysis (as in ) provides unambiguous confirmation of regiochemistry and stereochemistry when ambiguities arise in spectral data .

Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Kinetic Studies : Accelerated stability testing in buffers (pH 1–10) at 40–60°C monitors Boc group hydrolysis via HPLC. For instance, demonstrated Boc cleavage under acidic conditions (TFA) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, with the tert-Boc group typically degrading above 150°C .

Methodological Insights

  • Contradiction Management : Discrepancies in reaction yields (e.g., 47% in vs. 80% in ) highlight the need for solvent polarity optimization. Polar aprotic solvents like DMF may reduce byproduct formation compared to DCM .
  • Advanced Applications : The compound serves as a precursor for drug candidates (e.g., kinase inhibitors in ) by enabling selective piperazine functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate

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